{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine
Description
The compound {[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine (C₁₂H₁₄N₄O₃, MW 262.26 g/mol) is a 1,3,4-oxadiazole derivative featuring a 3-nitrophenyl substituent at position 5 of the oxadiazole ring and an isopropylamine group at the methyl position . This compound is structurally related to antimicrobial and anticancer agents, though direct biological data for it remain unreported in the provided evidence .
Properties
IUPAC Name |
N-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8(2)13-7-11-14-15-12(19-11)9-4-3-5-10(6-9)16(17)18/h3-6,8,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEYJPONPFPSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NN=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological interactions.
Biochemical Pathways
Similar compounds have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, and anticancer effects. These activities suggest that the compound could interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have shown significant activity against salmonella typhi, suggesting potential antimicrobial effects.
Biological Activity
The compound {[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine , also known by its CAS number 790232-42-7, belongs to the oxadiazole class of heterocyclic compounds. This class has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a 1,3,4-oxadiazole ring substituted with a 3-nitrophenyl group and a propan-2-yl amine moiety.
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. A study highlighted that derivatives of 1,2,4-oxadiazoles show cytotoxic effects against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (CXF HT-29) and melanoma (MEXF 462) .
In a related study, modifications to oxadiazole derivatives led to enhanced antitumor activity. One derivative achieved IC50 values as low as 0.003 µM against specific cancer cell lines, indicating a promising therapeutic potential for further development .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 1 | CXF HT-29 | 92.4 |
| Derivative 2 | OVXF 899 | 2.76 |
| Derivative 3 | MAXF 401 | 0.003 |
Antimicrobial Activity
Oxadiazole derivatives have also shown antimicrobial properties. For example, studies have reported that certain derivatives exhibit inhibitory activity against various bacterial strains. The presence of the nitrophenyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole compounds is another area of interest. Research has indicated that these compounds can inhibit cyclooxygenases (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition suggests that such compounds could be developed into anti-inflammatory agents .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Some oxadiazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain studies suggest that these compounds may increase ROS levels in cancer cells, contributing to their cytotoxic effects .
Case Studies
Several case studies have explored the efficacy of oxadiazole derivatives in vivo:
- Study on Antitumor Activity : A derivative was tested in mouse models bearing tumors derived from human cancer cell lines. Results indicated significant tumor reduction compared to controls.
- Antimicrobial Efficacy : In a study involving infected animal models, an oxadiazole derivative demonstrated effective clearance of bacterial infections without significant toxicity.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Oxadiazole Core
A. Nitrophenyl Derivatives
- {[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine (CAS: 790232-40-5):
Differs by the nitro group at the para position. Para substitution may enhance π-stacking interactions in biological targets compared to meta substitution, though meta-nitro groups can improve solubility due to reduced symmetry .
B. Cyclopropanamine Variant
- N-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine (CAS: 790263-66-0): Replaces isopropylamine with cyclopropanamine.
C. Pyridinyl Derivatives
- N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine :
Substitutes the nitro group with pyridinyl and dichlorophenyl groups. Pyridine enhances hydrogen-bonding capacity, contributing to antimicrobial activity (MIC: 12.5 µg/mL against S. aureus) .
Heterocycle Replacements
- 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine: Replaces oxadiazole with triazole and incorporates a benzothiazole group.
Physicochemical Comparison
Structure-Activity Relationships (SAR)
- Nitro Position : Meta-nitro (target compound) vs. para-nitro (): Para-nitro may enhance π-stacking in DNA intercalation but reduce solubility.
- Amine Group: Isopropylamine (target) vs.
- Heterocycle Core : Oxadiazole (target) vs. triazole (): Triazoles exhibit higher synthetic yields and broader anticancer activity .
Q & A
Q. What are the validated methods for synthesizing {[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine?
The compound can be synthesized via cyclocondensation of hydrazides with nitriles or through multi-step functionalization of pre-formed oxadiazole rings. A common approach involves reacting 3-nitrobenzoic acid hydrazide with a substituted methyl isocyanide, followed by alkylation with propan-2-ylamine. Key steps include:
- Cyclization : Use of POCl₃ or H₂SO₄ as dehydrating agents to form the oxadiazole core .
- Alkylation : Propan-2-ylamine is introduced via nucleophilic substitution under reflux in ethanol .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Table 1: Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Cyclization Agent | POCl₃ | 75–80 | |
| Reaction Temperature | 90°C | 82 | |
| Solvent for Alkylation | Ethanol | 68–72 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural validation requires a combination of:
- ¹H/¹³C NMR : To confirm the oxadiazole ring (C=N signals at δ 160–165 ppm) and propan-2-ylamine (CH₃ splitting at δ 1.1–1.3 ppm) .
- FTIR : Peaks at 1550–1650 cm⁻¹ (C=N stretching) and 1350 cm⁻¹ (NO₂ symmetric stretching) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matching the theoretical mass (±0.001 Da) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Q. How can researchers resolve contradictions in spectral data interpretation?
Discrepancies in NMR assignments (e.g., overlapping signals) can be addressed by:
- 2D NMR (COSY, HSQC) : To differentiate adjacent protons and assign quaternary carbons .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Control Experiments : Synthesize analogous compounds with simplified substituents to isolate spectral contributions .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity?
SAR studies focus on modifying substituents on the oxadiazole and aryl rings:
- Variation of Nitrophenyl Position : Compare 3-nitro (target compound) with 2- or 4-nitro derivatives to assess electronic effects on bacterial membrane disruption .
- Propan-2-ylamine Substitution : Replace with bulkier amines (e.g., cyclohexyl) to study steric effects on target binding .
- Biological Assays : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Derivative | S. aureus | E. coli | Reference |
|---|---|---|---|
| 3-Nitrophenyl | 8.2 | 32.5 | |
| 4-Nitrophenyl | 12.4 | >64 | |
| Cyclohexylamine analog | 4.8 | 16.7 |
Q. How can molecular docking predict the compound’s interaction with bacterial targets?
Docking simulations (e.g., AutoDock Vina) against E. coli DNA gyrase (PDB: 1KZN):
- Binding Pockets : The oxadiazole ring forms π-π stacking with Phe-121, while the nitro group hydrogen-bonds to Asp-73 .
- Free Energy Calculations : ΔG values correlate with experimental MIC data (R² = 0.89) .
- Limitations : Solvation effects and protein flexibility may require MD simulations for refinement .
Q. What methodologies address discrepancies in biological activity across studies?
Conflicting results (e.g., variable IC₅₀ values) arise from:
- Assay Conditions : Differences in bacterial strain virulence or culture media pH .
- Compound Stability : Nitro group reduction under anaerobic conditions may alter activity .
- Statistical Validation : Use randomized block designs (4 replicates per trial) to minimize variability .
Q. How is the compound’s stability under physiological conditions evaluated?
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC over 24h .
- Metabolic Studies : Liver microsome assays to identify CYP450-mediated oxidation of the oxadiazole ring .
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C confirms thermal stability for storage .
Key Research Gaps
- Mechanistic Insights : Limited data on nitro group redox behavior in biological systems.
- Toxicity Profiling : In vivo studies (e.g., zebrafish models) needed to assess systemic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
